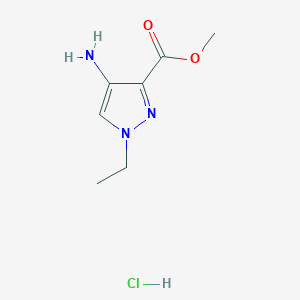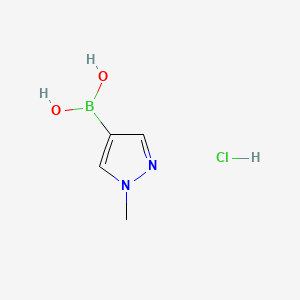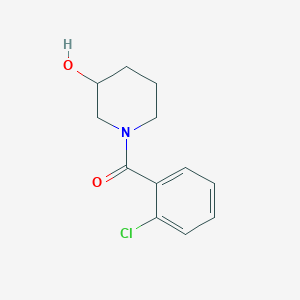
1-(2-氯苯甲酰)哌啶-3-醇
描述
1-(2-Chlorobenzoyl)piperidin-3-ol, also known as 838, is a compound with a wide range of applications in fields such as medicinal chemistry, pharmacology, and toxicology. It has the molecular formula C12H14ClNO2 and a molecular weight of 239.7 g/mol .
Molecular Structure Analysis
The molecular structure of 1-(2-Chlorobenzoyl)piperidin-3-ol consists of a piperidine ring attached to a 2-chlorobenzoyl group . The piperidine ring is a six-membered heterocycle with one nitrogen atom and five carbon atoms .科学研究应用
离子硫醇加成的立体化学
对哌啶催化的硫醇向苯甲酰化合物(包括对氯苯甲酰苯乙炔)的加成反应的研究,突出了异构体混合物的形成。在不同的溶剂中,获得了不同的异构体,表明溶剂在影响这些反应的立体化学中起着作用。这对于理解与 1-(2-氯苯甲酰)哌啶-3-醇 相似的结构的化学行为至关重要 (Omar & Basyouni, 1974)。
抗惊厥药的结构和电子性质
已经对包括各种哌啶-4-醇在内的抗惊厥化合物晶体结构进行了研究。这些研究提供了对分子中取向和电子分布的见解,这对于理解 1-(2-氯苯甲酰)哌啶-3-醇 等化合物的药理特性至关重要 (Georges 等,1989)。
哌啶衍生物的合成和表征
已经对各种哌啶衍生物的合成进行了研究,重点是有效创建这些化合物的的方法。此类研究对于在药物化学和药物开发中生产和应用类似化合物至关重要 (Reese & Thompson, 1988)。
在生物碱合成中的应用
与 1-(2-氯苯甲酰)哌啶-3-醇 密切相关的顺式、顺式 2,6-二取代哌啶-3-醇的合成证明了它作为生物碱合成的手性构件的用途。这展示了该化合物在创建各种天然产物中发现的复杂分子结构中的相关性 (Momose 等,1997)。
抗菌活性研究
对哌啶-4-醇衍生物(包括与 1-(2-氯苯甲酰)哌啶-3-醇 结构相关的化合物)的研究已经探讨了它们的抗菌活性。这突出了此类化合物在开发新的抗菌剂中的潜在用途 (Dyusebaeva 等,2017)。
安全和危害
属性
IUPAC Name |
(2-chlorophenyl)-(3-hydroxypiperidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c13-11-6-2-1-5-10(11)12(16)14-7-3-4-9(15)8-14/h1-2,5-6,9,15H,3-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIABGTHHLANHPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=C2Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorobenzoyl)piperidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Potassium [(cyanomethyl)thio]acetate](/img/structure/B1419544.png)
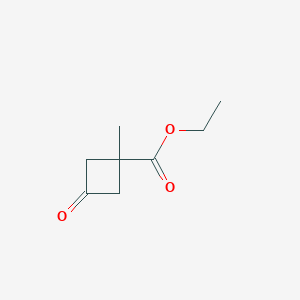

![(6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1419548.png)
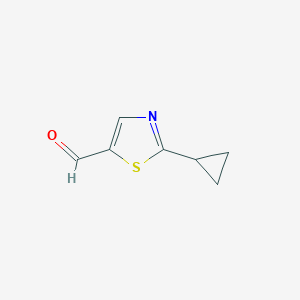
![Silane, (1,4-dioxaspiro[4.5]dec-7-en-8-yloxy)trimethyl-](/img/structure/B1419551.png)

![1,2,3,4,7,8,9,10-Octahydropyrazino[1,2-b]indazole](/img/structure/B1419553.png)
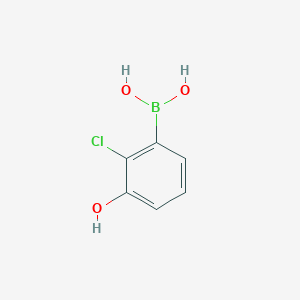

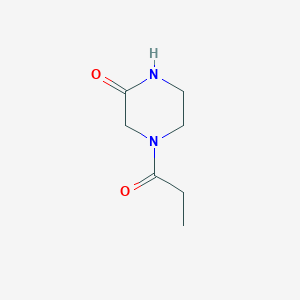
![2-[5-[Bis(carboxymethyl)amino]-4-cyanothiophen-3-yl]acetic acid](/img/structure/B1419562.png)
